molecular formula C9H10Cl2N2O B2396320 4,6-Dichloro-2-(oxan-4-yl)pyrimidine CAS No. 1045861-18-4

4,6-Dichloro-2-(oxan-4-yl)pyrimidine

Cat. No.: B2396320
CAS No.: 1045861-18-4
M. Wt: 233.09
InChI Key: DJHXCPYJRXZMID-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(oxan-4-yl)pyrimidine is a heterocyclic compound with the molecular formula C9H10Cl2N2O. It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and an oxan-4-yl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(oxan-4-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with tetrahydro-2H-pyran-4-ol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(oxan-4-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethyl sulfoxide).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(oxan-4-yl)pyrimidine is unique due to the presence of the oxan-4-yl group, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

4,6-dichloro-2-(oxan-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c10-7-5-8(11)13-9(12-7)6-1-3-14-4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHXCPYJRXZMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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